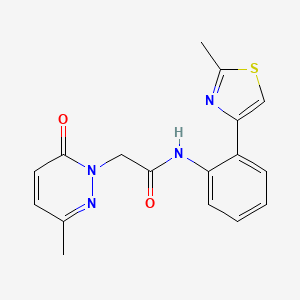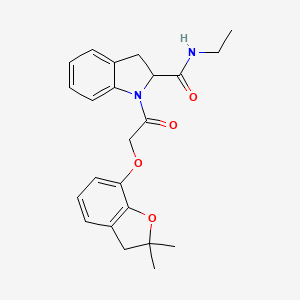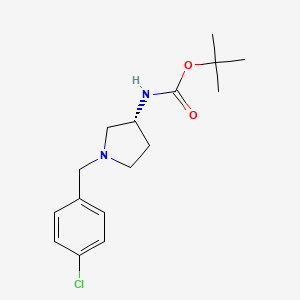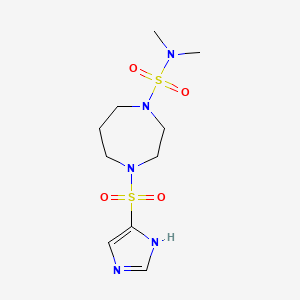![molecular formula C14H14N4O3S B2560165 N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide CAS No. 1333957-70-2](/img/structure/B2560165.png)
N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide is a complex organic compound that features a cyano group, a thiophene ring, a furan ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and furan derivatives, which are then functionalized to introduce the cyano and carbamoyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for pharmaceutical or material applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and furans.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets. The cyano and carbamoyl groups can form hydrogen bonds with biological macromolecules, while the thiophene and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[cyano(thiophen-2-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide
- N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-3-yl)methyl]carbamoyl}amino)acetamide
- N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)propionamide
Uniqueness
N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide is unique due to the specific positioning of the cyano, thiophene, and furan groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-2-(furan-2-ylmethylcarbamoylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c15-6-12(10-3-5-22-9-10)18-13(19)8-17-14(20)16-7-11-2-1-4-21-11/h1-5,9,12H,7-8H2,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUQPCWVIFFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC(=O)NC(C#N)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2560082.png)
![6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2560085.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560087.png)


![5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2560092.png)
![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)

![3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560099.png)
![N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2560100.png)
![N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)
![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/new.no-structure.jpg)
![2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetamide](/img/structure/B2560103.png)

